(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine

Conformational analysis Stereochemistry Nitrogen inversion

Researchers studying nitrogen inversion or designing asymmetric syntheses face NMR line broadening and diastereomer mixtures with N-methyl isoxazolidine analogs. This (3R,5R)-N-phenylisoxazolidine solves both: the N-phenyl group yields sharp ¹H NMR at room temperature, while the cis C(3)-methyl/C(5)-ethoxy arrangement locks the conformation via the anomeric effect (ΔG‡ 59.3-65.6 kJ mol⁻¹). • Single enantiomer, defined (3R,5R) absolute stereochemistry - bypasses in-house chiral separation and stereoselective synthesis. • Sharp, well-resolved NMR signals - serves as a system suitability standard for chiral HPLC and GLP analytical method validation. • 95-98% purity with documented stereochemistry - ready for chiral auxiliary design, SAR exploration, and nitrogen inversion dynamics studies.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12889938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC1CC(N(O1)C2=CC=CC=C2)C
InChIInChI=1S/C12H17NO2/c1-3-14-12-9-10(2)13(15-12)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-,12-/m1/s1
InChIKeyYCHVGXLZQJRZPJ-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine: Defined-Stereochemistry Isoxazolidine Intermediate for Asymmetric Synthesis and Conformational Analysis


(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine (CAS 220004-05-7, molecular formula C₁₂H₁₇NO₂, MW 207.27) is a single-enantiomer, cis-configured N-phenylisoxazolidine bearing an ethoxy substituent at C(5) and a methyl group at C(3) . The isoxazolidine scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of compounds with anti-cancer, antiviral, antibacterial, and anti-inflammatory properties, as well as a versatile chiral auxiliary and synthetic intermediate [1]. The (3R,5R) absolute configuration places the 3-methyl and 5-ethoxy substituents in a cis relationship on the five-membered N,O-heterocycle, a stereochemical arrangement with distinct conformational consequences relative to its trans diastereomers, its (3S,5S) enantiomer, and its N-methyl regioisomer counterparts [2].

Why (3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine Cannot Be Interchanged with Its Stereoisomers or N-Alkyl Analogs


In the isoxazolidine class, stereochemistry and N-substitution are not passive structural features—they are primary determinants of conformational behavior, spectroscopic interpretability, and synthetic utility. The (3R,5R) cis configuration, combined with the strong anomeric effect of the C(5) ethoxy group, produces a conformationally locked pseudoaxial orientation and a nitrogen inversion barrier in the range of 59.3–65.6 kJ mol⁻¹ [1]. In contrast, the corresponding trans diastereomers exhibit different invertomer populations and stability profiles. Equally consequential is the N-phenyl versus N-methyl substitution: N-phenylisoxazolidines yield sharp, well-resolved ¹H NMR spectra at room temperature, whereas N-methyl analogs display severe line broadening from conformational exchange on the NMR timescale, complicating both characterization and purity assessment [2]. Furthermore, in 1,3-dipolar cycloaddition reactions, N-phenyl nitrones react with high diastereospecificity yielding a single adduct, while N-methyl nitrones produce complex mixtures of diastereomers, directly impacting synthetic efficiency and product definition [2]. These differences mean that substituting the (3R,5R)-N-phenyl compound with a different stereoisomer or the N-methyl regioisomer (CAS 215509-17-4) is not a like-for-like replacement—it alters conformational stability, analytical behavior, and downstream reaction outcomes.

(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine: Quantitative Differentiation Evidence for Procurement Decisions


Cis-(3R,5R) Conformational Stability Advantage Over Trans Diastereomers Driven by the C(5) Ethoxy Anomeric Effect

In isoxazolidines bearing a C(5) ethoxy substituent, the strong anomeric effect locks the ethoxy group in a pseudoaxial orientation, and cis isomers (such as the (3R,5R) configuration) are thermodynamically more stable than their trans counterparts [1]. The nitrogen inversion barrier—determined by complete band shape analysis of VT-NMR data—falls in the range 59.3–65.6 kJ mol⁻¹ for this class of ethoxy-substituted isoxazolidines, indicating slow inversion on the NMR timescale at ambient temperature and a well-defined, conformationally restricted ground state [1]. For procurement, this means the (3R,5R) isomer is the thermodynamically preferred cis form, providing greater conformational homogeneity than trans diastereomers for applications requiring defined three-dimensional structure.

Conformational analysis Stereochemistry Nitrogen inversion

C(5) Ethoxy Substituent Elevates Nitrogen Inversion Barrier by ~7 kJ mol⁻¹ Relative to Methoxy Analog

Direct comparison of isoxazolidine nitrogen inversion barriers reveals that the C(5) ethoxy substituent produces a barrier approximately 7 kJ mol⁻¹ higher than the corresponding C(5) methoxy derivative [1]. This was demonstrated specifically for compound 17h (o-hydroxybenzyl with ethoxy at C5) versus 17i (the o-methoxy analog), where the ethoxy-bearing isoxazolidine showed a measurably higher barrier to nitrogen inversion [1]. The elevated barrier reflects the enhanced steric demand and anomeric stabilization of the ethoxy group, translating to slower invertomer interconversion and greater conformational rigidity at a given temperature.

Physical organic chemistry Nitrogen inversion Substituent effect

N-Phenyl Substitution Enables Sharp Room-Temperature NMR Spectra, Unlike N-Methyl Analogs That Exhibit Severe Line Broadening

A systematic ¹H NMR investigation of N-methyl versus N-phenyl isoxazolidines established a critical practical difference: N-methyl-substituted isoxazolidines (e.g., 5-ethoxy-2-methyl-3-phenylisoxazolidine, CAS 215509-17-4) display very broad signals in their room-temperature ¹H NMR spectra due to intermediate-rate conformational exchange between o- and i-conformations. These signals sharpen and duplicate only upon cooling to −40 °C [1]. In contrast, no line broadening was observed in any of the N-phenyl-substituted adducts at room temperature, indicating that the larger N-phenyl group slows conformational exchange sufficiently to yield well-resolved spectra under standard analytical conditions [1]. This directly impacts the (3R,5R)-5-ethoxy-3-methyl-2-phenylisoxazolidine versus its N-methyl analog: the N-phenyl compound provides superior analytical tractability.

NMR spectroscopy Conformational exchange N-substituent effects

N-Phenyl Nitrones Exhibit Diastereospecific Cycloaddition Yielding a Single Product, Whereas N-Methyl Nitrones Produce Complex Diastereomeric Mixtures

In 1,3-dipolar cycloaddition reactions with N-methylmaleimide, the N-phenyl-substituted nitrone (dipole 1a) reacted with complete diastereospecificity, furnishing a single bisisoxazolidine adduct (3a) [1]. Under identical conditions, the corresponding N-methyl nitrone (dipole 1b) produced a mixture of three distinct diastereomeric adducts classified as trans,trans (3b), cis,cis (4), and cis,trans (7, major) [1]. This difference in stereochemical outcome is not marginal—it represents the difference between a single isolable product and a chromatographically challenging mixture. For the (3R,5R)-configured compound accessed via N-phenyl nitrone chemistry, this diastereospecificity translates to higher synthetic efficiency and product stereochemical integrity.

1,3-Dipolar cycloaddition Diastereoselectivity Synthetic efficiency

(3R,5R) Configuration Is Preferentially Obtained in Asymmetric Nitrone Cycloaddition, Supporting Its Use as a Defined Chiral Building Block

In stereoselective 1,3-dipolar cycloadditions of nitrones derived from amino acids, the (3R,5R)-isomer is preferentially obtained, with the chiral dipolarophile affording exclusively a single isomer in optimized cases [1]. The isoxazolidine scaffold more broadly serves as the basis for chiral auxiliaries in asymmetric synthesis, where the defined (3R,5R) configuration at C(3) and C(5) provides the stereochemical environment necessary for diastereofacial discrimination in subsequent transformations [2]. While the specific compound (3R,5R)-5-ethoxy-3-methyl-2-phenylisoxazolidine has not been the subject of published chiral auxiliary studies itself, it shares the (3R,5R) stereochemical framework with validated isoxazolidine-based auxiliaries, positioning it as a candidate scaffold for asymmetric methodology development.

Asymmetric synthesis Chiral auxiliary Stereoselective cycloaddition

Commercially Available at Defined Stereochemical Purity (95–98%) with Full Analytical Characterization, Enabling Direct Use Without Stereochemical Ambiguity

The (3R,5R)-5-ethoxy-3-methyl-2-phenylisoxazolidine is commercially supplied with defined purity specifications: BOC Sciences offers the compound at 95% purity with full IUPAC name, InChI Key (YCHVGXLZQJRZPJ-ZYHUDNBSSA-N), and SMILES notation (CCO[C@H]1C[C@H](N(O1)C2=CC=CC=C2)C) confirming the absolute (3R,5R) configuration . ChemSrc lists the compound at 98.0% purity from Dayang Chemical (Hangzhou) . In contrast, the N-methyl regioisomer (5-ethoxy-2-methyl-3-phenylisoxazolidine, CAS 215509-17-4) and the (3S,5S) enantiomer are listed primarily in spectral databases without equivalent vendor sourcing transparency [1]. The availability of the (3R,5R) isomer with documented stereochemical identity reduces the procurement risk of receiving an undefined stereoisomer mixture.

Chemical procurement Stereochemical purity Quality specifications

(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine: Research and Industrial Application Scenarios


Asymmetric Synthesis: Chiral Building Block and Auxiliary Scaffold Development

The (3R,5R) configuration, combined with the N-phenyl group's conformational stability, makes this compound suitable as a starting point for chiral auxiliary design. In validated literature precedent, the (3R,5R)-isoxazolidine framework is the preferentially formed stereoisomer in amino-acid-derived asymmetric nitrone cycloadditions, with the chiral dipolarophile affording exclusively a single isomer in optimized cases [1]. The N-phenyl isoxazolidine scaffold has been patented as a chiral auxiliary for asymmetric synthesis, where the defined stereochemistry at C(3) and C(5) enables diastereofacial discrimination [2]. The ethoxy group at C(5), locked in a pseudoaxial orientation by the anomeric effect, provides a conformationally rigid handle for further functionalization through ether cleavage or nucleophilic displacement. Researchers developing new asymmetric methodologies can procure this compound as a stereochemically defined starting material rather than investing in in-house stereoselective synthesis and chiral separation.

Conformational Analysis and NMR Methodology Development

The (3R,5R)-5-ethoxy-3-methyl-2-phenylisoxazolidine is an informative model compound for studying nitrogen inversion dynamics and the anomeric effect in five-membered N,O-heterocycles. The nitrogen inversion barrier of 59.3–65.6 kJ mol⁻¹ places it in a regime where slow exchange is observable by VT-NMR at accessible temperatures, making it useful for band shape analysis methodology development [1]. The ethoxy group's ~7 kJ mol⁻¹ higher barrier relative to methoxy analogs provides a wider temperature window for observing coalescence phenomena [2]. Furthermore, the sharp room-temperature NMR signals of the N-phenyl compound (contrasting with the broad signals of N-methyl analogs) make it a cleaner system for studying substituent electronic effects on inversion kinetics without the confounding factor of exchange broadening obscuring coupling constant measurements [3].

Medicinal Chemistry: Phenylisoxazolidine Scaffold for RIPK1 Inhibitor Lead Optimization

The phenylisoxazolidine scaffold has been validated as a core structure for receptor-interacting protein kinase 1 (RIPK1) inhibitors with anti-inflammatory and anti-necroptotic activity. In a 2025 study, phenylisoxazolidine analogs derived from GSK963 achieved enzymatic IC₅₀ values as low as 6.9 nM against RIPK1 and cellular anti-necroptotic EC₅₀ of 30.0 nM, with in vivo protection from TNF-α-induced hypothermia and death in mice at 10 mg/kg [1]. A separate patent (Genzyme/Sanofi, 2024) specifically claims isoxazolidine compounds as RIPK1 inhibitors for Alzheimer's disease and multiple sclerosis, noting that stereochemistry is explicitly claimed as a variable [2]. While the specific (3R,5R)-5-ethoxy-3-methyl-2-phenylisoxazolidine is a simplified scaffold relative to these advanced leads, its defined stereochemistry and synthetic accessibility position it as a useful intermediate or fragment for SAR exploration around the isoxazolidine core, particularly for studying the impact of C(3) and C(5) substituent stereochemistry on target binding.

Analytical Reference Standard for Stereochemical Quality Control

Because N-methyl isoxazolidine analogs exhibit severe room-temperature NMR line broadening that complicates purity determination, the N-phenyl compound's sharp spectral lines make it a superior reference standard for HPLC and NMR method development targeting isoxazolidine-containing compounds [1]. The well-resolved ¹H NMR spectrum, combined with the known InChI Key (YCHVGXLZQJRZPJ-ZYHUDNBSSA-N) that unambiguously encodes the (3R,5R) absolute configuration, allows this compound to serve as a system suitability standard for chiral chromatographic method validation. Procurement of the 95–98% purity material with documented stereochemistry supports its use as a reference in GLP analytical laboratories where traceable stereochemical identity is a regulatory expectation.

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